ent-Calindol Amide-13C

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

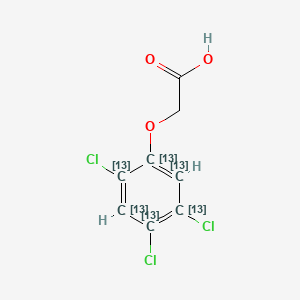

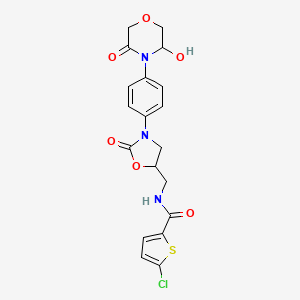

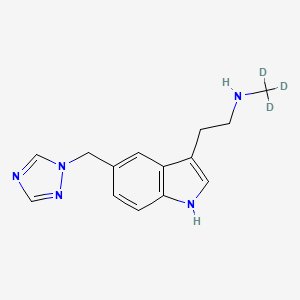

Ent-Calindol Amide-13C, also known as this compound, is a useful research compound. Its molecular formula is C21H18N2O and its molecular weight is 315.38. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Environmental and Analytical Studies

The environmental concentrations of engineered nanomaterials, including compounds related to ent-Calindol Amide-13C, have been the subject of research due to their increasing release into the environment. Modeling and analytical studies have sought to determine the environmental concentrations of these nanomaterials in various compartments such as surface waters, wastewater treatment plant effluents, biosolids, sediments, soils, and air. The major knowledge gaps in ENM production, application, and release impact the accuracy of modeled values, highlighting the need for further research and development of specific trace analytical methods for ENM detection and quantification (Gottschalk, Sun, & Nowack, 2013).

Biotechnological and Organic Synthesis Applications

The versatility of Candida antarctica lipase in amide bond formation has significant implications for organic synthesis and biotechnological processes. This enzyme has been applied in a variety of reactions, showcasing its stability and activity in different reaction conditions and systems, including the synthesis of enantiopure amides, biopolymers, and drugs. Such applications demonstrate the potential of using enzyme-catalyzed processes for developing environmentally friendly and cost-effective methods in biotechnology (Lima et al., 2019).

Carbon-13 and Nitrogen-15 NMR Spectroscopy in Soil Science

Solid-state nuclear magnetic resonance (NMR) spectroscopy, utilizing carbon-13, has been valuable in characterizing the formation of humified organic nitrogen from biogenic precursors in soils. Most nitrogen in soils occurs as peptide-like structures, with studies indicating that peptides comprise a significant portion of the total organic nitrogen. Such techniques offer insights into the biogenic nitrogen content in soils, contributing to a better understanding of soil organic matter dynamics and nitrogen cycling (Knicker, 2000).

Clinical and Diagnostic Applications

The use of stable isotopes, including carbon-13, has become increasingly relevant in clinical science. Improvements in the availability and analytical methods for stable-isotope-labeled compounds have expanded their applications in clinical research. These techniques offer advantages in patient safety and applicability to clinical problems, providing valuable information for diagnosing and researching various conditions (Halliday & Rennie, 1982).

Propriétés

IUPAC Name |

N-[(1S)-1-naphthalen-1-ylethyl]-1H-indole-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O/c1-14(17-11-6-9-15-7-2-4-10-18(15)17)22-21(24)20-13-16-8-3-5-12-19(16)23-20/h2-14,23H,1H3,(H,22,24)/t14-/m0/s1/i21+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLXUKYDIQFPOCY-ORRZGNCYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)NC(=O)C3=CC4=CC=CC=C4N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC2=CC=CC=C21)N[13C](=O)C3=CC4=CC=CC=C4N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747284 |

Source

|

| Record name | N-[(1S)-1-(Naphthalen-1-yl)ethyl]-1H-indole-2-(~13~C)carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217724-96-3 |

Source

|

| Record name | N-[(1S)-1-(Naphthalen-1-yl)ethyl]-1H-indole-2-(~13~C)carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

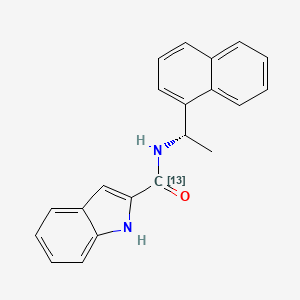

![4-[4-[[2-(4-Chlorophenyl)phenyl]methyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-N-[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonylbenzamide](/img/structure/B565181.png)

![9-[(2xi)-3-Deoxy-beta-D-glycero-pentofuranosyl]-N-dodecanoyl-9H-purin-6-amine](/img/structure/B565184.png)